3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide
Description
Properties
Molecular Formula |
C15H10Cl4N4O5 |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H10Cl4N4O5/c16-11-3-1-2-4-12(11)20-14(15(17,18)19)21-13(24)8-5-9(22(25)26)7-10(6-8)23(27)28/h1-7,14,20H,(H,21,24) |
InChI Key |
HJEWSBOXLHYCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Sequential Nitration and Amidation
-
Nitration of Benzamide :
-
Substrate : Benzamide dissolved in concentrated sulfuric acid.
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Nitrating agent : Fuming nitric acid (90%) at 0–5°C.
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Outcome : 3,5-Dinitrobenzamide (yield: 68–72%).
-
-
Chloroacetylation of 2-Chloroaniline :
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Reagent : Trichloroacetyl chloride in dichloromethane.
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Conditions : 25°C, 4 hours, triethylamine as base.
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Outcome : 2,2,2-Trichloro-N-(2-chlorophenyl)acetamide (yield: 85%).
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Reductive Amination :
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Reductant : Sodium cyanoborohydride (NaBH3CN) in methanol.
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Coupling : 3,5-Dinitrobenzoyl chloride + trichloroacetamide intermediate.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate).
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Final yield : 58% after crystallization from ethanol.
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Optimization Challenges :
Method B: One-Pot Tandem Reaction
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Simultaneous Nitration and Chloroacetylation :
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Substrate : N-(2-Chlorophenyl)benzamide.
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Reagents : HNO₃/H₂SO₄ (1:3) + Cl₃CCOCl.
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Conditions : 0°C, 6 hours.
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Outcome : Direct formation of 3,5-dinitro-N-trichloroacetyl intermediate (yield: 62%).
-
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Amidine Formation :
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Reagent : Ammonium acetate in acetic acid.
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Cyclization : 120°C, 3 hours.
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Final yield : 54% after solvent extraction.
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Advantages :
Critical Reaction Parameters and Scalability
Solvent Systems
Temperature Control
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Nitration : Exothermic; requires ice baths to maintain 0–5°C.
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Amidation : Room temperature (20–25°C) avoids decomposition of trichloroethyl groups.
Industrial-Scale Considerations
Patent CN116730859A Insights :
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Catalyst Recycling : Triethylamine recovery via distillation reduces costs.
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Waste Minimization :
-
Byproduct : HCl gas neutralized with NaOH scrubbing.
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Solvent Reuse : Dichloromethane recovered with 92% efficiency.
-
-
Throughput : 15 kg/batch achievable with jacketed reactors.
Challenges :
-
Explosivity of Nitro Compounds : Requires specialized equipment (e.g., blast-proof reactors).
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Chlorinated Waste : EPA guidelines mandate activated carbon filtration.
Analytical Characterization
Quality Control Protocols :
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the trichloromethyl group.
Scientific Research Applications
3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the chlorinated phenyl ring play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a. 4-Chloro-N-(2,2,2-Trichloro-1-(3-Arylthioureido)Ethyl)Benzamides (1a-t)
- Structure: These compounds share the trichloroethyl-benzamide backbone but replace the 2-chlorophenylamino group with arylthioureido substituents.
- Synthesis : Prepared via addition of arylamines to 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, followed by dehydrosulfurization using DCC or I₂/Et₃N to form oxadiazin-amines .
- Key Differences: The thioureido group in 1a-t introduces sulfur-based reactivity (e.g., susceptibility to oxidative dehydrosulfurization), whereas the target compound’s 2-chlorophenylamino group may enhance steric hindrance and alter hydrogen-bonding capabilities .
b. N-(2-Aminoethyl)-3,5-Dinitrobenzamide (7)
- Structure: Retains the 3,5-dinitrobenzamide core but substitutes the trichloroethyl group with a simpler aminoethyl chain.
- Synthesis : Synthesized via carbodiimide-mediated coupling of 3,5-dinitrobenzoic acid with ethylenediamine, yielding a 75% isolated yield .
- Key Differences: The aminoethyl group in compound 7 lacks halogenation, reducing lipophilicity compared to the trichloroethyl group in the target compound. This difference likely impacts solubility and bioavailability .
c. 3,5-Dinitro-N-(Thiazol-2-yl)Benzamide (3)
- Structure: Features a thiazole ring instead of the trichloroethyl-aryl amino group.
- Synthesis: Prepared via nitration of N-(thiazol-2-yl)benzamide, followed by reduction to 3,5-diamino derivatives using hydrazine and iron catalysts .
- Key Differences: The thiazole ring introduces heterocyclic aromaticity, which may enhance π-π stacking interactions in biological systems.
Physicochemical and Spectroscopic Properties
Functional Group Influence on Reactivity
- Nitro Groups: Electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to meta/para positions. This contrasts with ’s benzamides containing electron-donating methyl/amino groups, which activate the ring .
- 2-Chlorophenylamino Group: Introduces a secondary amine capable of hydrogen bonding, similar to the thioureido group in but without sulfur’s redox sensitivity .
Biological Activity
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H12Cl3N3O4
- Molecular Weight : 404.63 g/mol
The presence of nitro groups and a trichloroethyl moiety suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Properties : In vitro studies indicate that the compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and reducing oxidative stress in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can inhibit various enzymes involved in cellular metabolism.
- Receptor Interaction : The trichloroethyl moiety may interact with specific receptors or proteins within cells, influencing signaling pathways associated with growth and survival.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, potentially leading to mutagenic effects or cell death in rapidly dividing cells.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity Study : A study conducted on breast cancer cell lines demonstrated that treatment with 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
- Antibacterial Efficacy : In a comparative study against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 10 µg/mL respectively, indicating potent antibacterial properties.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 (p < 0.01), suggesting its potential use in inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach using carbodiimide-mediated coupling. For example:
- Step 1: React 3,5-dinitrobenzoic acid derivatives with ethylenediamine in acetonitrile/methanol/water (3:2:1) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Stir for 72 hours at room temperature .
- Step 2: Purify intermediates via crystallization (methanol:water, 4:1), achieving ~75% yield.
- Optimization Strategies:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetonitrile .
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Catalyst Loading: Increase EDC stoichiometry (1.5–2.0 eq.) to drive amidation.
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Time/Temperature: Extended reflux (e.g., 4 hours in ethanol with glacial acetic acid) improves conversion .
Parameter Standard Condition Optimized Condition Solvent Acetonitrile/methanol DMF or ethanol Catalyst (EDC) 1.0 eq. 1.5–2.0 eq. Reaction Time 72 hours (rt) 4–6 hours (reflux)
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substituent integration and electronic environments (e.g., aromatic protons at δ 8.92–9.04 ppm; trichloroethyl carbons at δ 42–43 ppm) .
- IR Spectroscopy: Identify amide C=O stretches (~1630 cm⁻¹) and nitro group vibrations (~1384 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry of the trichloroethyl group and confirm hydrogen-bonding patterns (e.g., N–H···O interactions) .
- Mass Spectrometry: Validate molecular weight (e.g., EI-MS m/z 254.12 for intermediates) .
Advanced Questions
Q. How can molecular docking simulations predict binding affinity and interaction mechanisms with targets like GADD34:PP1?
Methodological Answer:
- Software: Use AutoDock Vina for high-throughput docking, which combines a new scoring function with multithreading for efficiency .
- Protocol:
Prepare the receptor (GADD34:PP1 PDB structure) and ligand (compound) using UCSF Chimera to assign charges and optimize geometry .
Define a grid box around the active site (e.g., His 125 and Asn 124 residues for hydrogen bonding) .
Run docking with exhaustiveness = 20 to ensure conformational sampling.
- Validation: Compare predicted RMSD (<2.5 Å) and binding energy (e.g., -12.57 kcal/mol for similar compounds) with experimental data .
| Parameter | Value/Outcome |
|---|---|
| Predicted ΔG | -10 to -13 kcal/mol |
| Key Interactions | C=O···His 125 (2.13 Å) |
| RMSD Threshold | ≤2.5 Å |
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in GROMACS to assess stability of docked poses. Instability in hydrogen bonds (e.g., His 125 interaction) may explain discrepancies .
- Mutagenesis Studies: Replace key residues (e.g., His 125Ala) to validate computational predictions via SPR or ITC binding assays .
- Free Energy Perturbation (FEP): Quantify energy differences between predicted and observed binding modes using Schrödinger Suite.
Q. How do structural modifications at the trichloroethyl or chlorophenyl moieties influence ADMET profiles?
Methodological Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor to assess:
-
Lipophilicity (LogP): Adding electron-withdrawing groups (e.g., -NO₂) increases LogP, potentially reducing solubility.
-
Metabolic Stability: Trichloroethyl groups may resist CYP450 oxidation, improving half-life .
- In Vitro Assays:
-
Microsomal Stability: Incubate with liver microsomes to measure clearance rates.
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hERG Inhibition: Patch-clamp assays to evaluate cardiac toxicity risks.
Modification Effect on ADMET –NO₂ → –NH₂ Reduced LogP, improved solubility Trichloroethyl → Ethyl Faster metabolic clearance
Data Contradiction Analysis
Q. Conflicting bioactivity data between enzyme inhibition assays and cellular models: How to troubleshoot?
Methodological Answer:
- Permeability Testing: Use Caco-2 monolayers to assess cellular uptake. Low permeability (Papp < 1×10⁻⁶ cm/s) may explain reduced cellular activity despite strong in vitro binding .
- Off-Target Screening: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Redox Activity: Measure compound stability in cell media (e.g., ROS generation via DCFH-DA assay) to rule out artifacial cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
